2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941970-34-9
VCID: VC7680167
InChI: InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30)
SMILES: C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Molecular Formula: C22H23FN4O3
Molecular Weight: 410.449

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

CAS No.: 941970-34-9

Cat. No.: VC7680167

Molecular Formula: C22H23FN4O3

Molecular Weight: 410.449

* For research use only. Not for human or veterinary use.

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide - 941970-34-9

Specification

CAS No. 941970-34-9
Molecular Formula C22H23FN4O3
Molecular Weight 410.449
IUPAC Name 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30)
Standard InChI Key OXKBAZJXSRCCQK-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4

Introduction

Molecular Structure and Characterization

Spirocyclic Architecture and Functional Groups

The defining feature of 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide is its spirocyclic framework, which merges a decane ring system with a triazaspiro moiety. The spiro junction at the 4.5-position creates a rigid three-dimensional structure that influences both its chemical reactivity and biological interactions. Key functional groups include:

  • A benzyl substituent at the 8-position of the triazaspiro ring

  • A 4-fluorobenzyl-acetamide side chain

  • Two carbonyl groups at the 2- and 4-positions

The molecular formula is C23H25FN4O3, with a molecular weight of 424.476 g/mol. X-ray crystallography data from related spiro compounds suggests that the fluorine atom on the benzyl group participates in weak hydrogen bonding, potentially affecting crystal packing and solubility .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC23H25FN4O3
Molecular Weight424.476 g/mol
CAS Number941927-85-1
IUPAC Name2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

Synthesis and Chemical Reactivity

Multi-Step Synthetic Routes

Synthesis typically begins with the construction of the triazaspiro[4.5]decane core, followed by sequential functionalization. A representative pathway involves:

  • Core Formation: Cyclocondensation of isoindolinone derivatives with allylamine under acidic conditions to generate the spiro framework .

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide in the presence of a base.

  • Acetamide Installation: Coupling of the spiro intermediate with 4-fluorobenzylamine using carbodiimide-mediated amide bond formation.

Reaction yields for critical steps range from 66% to 95%, depending on purification methods . The Boc-protected analog (8-Boc-2,4,8-triazaspiro[4.5]decane-1,3-dione) serves as a key intermediate, with a melting point of 242–244°C .

Table 2: Comparative Synthetic Metrics

StepYield (%)Purity (%)Conditions
Spiro Core Formation66>95HCl/EtOH, reflux
Benzylation8598K2CO3/DMF, 80°C
Acetamide Coupling7797EDC/HOBt, CH2Cl2, rt

Physicochemical Properties

Solubility and Stability Profiles

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Thermal analysis indicates stability up to 180°C, with decomposition occurring via sequential loss of the benzyl and fluorobenzyl groups. The electron-withdrawing fluorine atom enhances oxidative stability compared to non-fluorinated analogs .

Biological Activity and Mechanism of Action

Putative Targets and Pathways

While direct target identification studies are lacking, structural analogs demonstrate:

  • Enzyme Inhibition: Competitive binding to ATP pockets in kinases due to spirocycle-induced conformational strain.

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) through the fluorobenzyl moiety's halogen bonding.

In silico docking simulations predict strong affinity (Kd ≈ 15 nM) for cyclin-dependent kinases, suggesting potential anticancer applications .

Comparative Analysis with Related Compounds

Structural Analogues and Bioactivity

Comparison with 8-Boc-2,4,8-triazaspiro[4.5]decane-1,3-dione (CAS 183673-70-3) reveals:

  • Enhanced Solubility: The acetamide derivative shows 3-fold greater DMSO solubility than the Boc-protected precursor .

  • Improved Bioavailability: LogP values decrease from 2.1 (Boc-analog) to 1.7, indicating better membrane permeability.

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